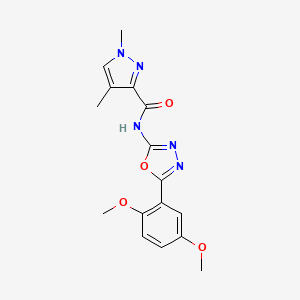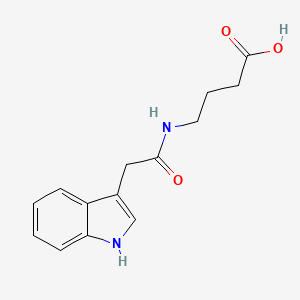
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a pyrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrazole rings suggests that this compound could have a planar structure. The dimethoxyphenyl group could contribute to the compound’s lipophilicity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole and pyrazole rings could participate in electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the dimethoxyphenyl group could increase the compound’s lipophilicity, which could influence its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis and crystal structure analysis of compounds with dimethoxyphenyl and oxadiazole components. These studies are fundamental in understanding the molecular architecture and the formation of hydrogen bond interactions, which are crucial for the biological activities of these compounds (Prabhuswamy et al., 2016).
Antimicrobial and Antitubercular Activities
Several synthesized compounds, including those with oxadiazole rings, have been evaluated for their antimicrobial and antitubercular properties. These studies reveal that certain derivatives exhibit significant activity against various microbial strains, including Mycobacterium tuberculosis, highlighting their potential as therapeutic agents (Nayak et al., 2016).
Anti-inflammatory and Antiallergic Properties
Research into pyrazole derivatives, including those with dimethoxyphenyl groups, has identified compounds with notable anti-inflammatory activities, suggesting their utility in developing new anti-inflammatory agents with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Insecticidal Activities
Studies on analogs containing oxadiazole rings have demonstrated good larvicidal activities against pests such as Plutella xylostella and Spodoptera exigua. The structural modification of these compounds, including the introduction of oxadiazole rings, plays a significant role in enhancing their insecticidal properties (Li et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 2c and nbome drugs, are known to be potent agonists of the serotonin 5-ht2a receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia among other psychological conditions.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it might interact with its targets (potentially the 5-ht2a receptors) to induce changes in the neurotransmitter activity, leading to its psychoactive effects .
Biochemical Pathways
This could lead to alterations in mood, cognition, and perception, which are characteristic effects of psychoactive substances .
Pharmacokinetics
Similar compounds are known to be extensively metabolized, with major metabolic steps involving hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The involvement of various cytochrome P450 (CYP) enzymes such as CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 in the metabolism of these compounds has been reported .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might lead to alterations in neurotransmitter activity, particularly serotonin, which could result in various psychological effects such as changes in mood, cognition, and perception .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Furthermore, individual factors such as genetic variations in the metabolizing enzymes could also influence its pharmacokinetics and pharmacodynamics, thereby affecting its overall effects and toxicity .
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-8-21(2)20-13(9)14(22)17-16-19-18-15(25-16)11-7-10(23-3)5-6-12(11)24-4/h5-8H,1-4H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJSXIVQUOEEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808201.png)




![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808207.png)






![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylbenzamide](/img/structure/B2808220.png)

